molecular formula C8H13F2N3O B2877502 1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine CAS No. 1883717-84-7

1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine

Cat. No.: B2877502
CAS No.: 1883717-84-7
M. Wt: 205.209
InChI Key: NWXHROKEODEXLM-UHFFFAOYSA-N
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Description

1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine is a chemical compound with a complex structure that includes a pyrazole ring substituted with a difluoroethoxy group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

    Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the difluoroethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

[5-(2,2-difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N3O/c1-13-7(4-14-5-8(9)10)6(2-11)3-12-13/h3,8H,2,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXHROKEODEXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)COCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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